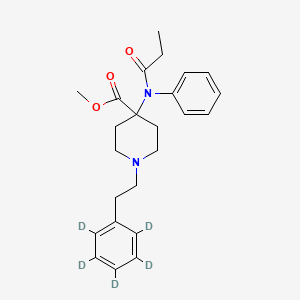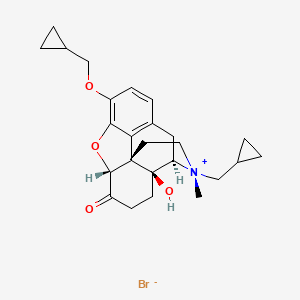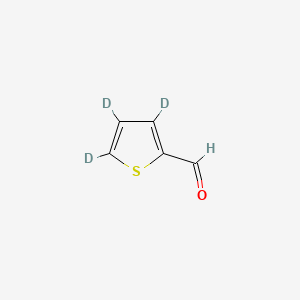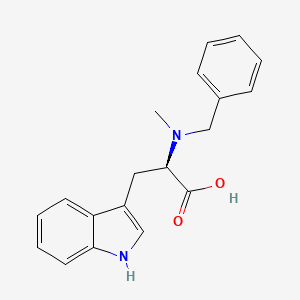
1,4-Dihydro-2,6-dimethyl-3-iodo-4-oxopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydro-2,6-dimethyl-3-iodo-4-oxopyridine is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of an iodine atom at the 3-position and two methyl groups at the 2- and 6-positions. The structure also includes a keto group at the 4-position, making it a versatile molecule in organic synthesis and pharmaceutical research.
Métodos De Preparación
The synthesis of 1,4-Dihydro-2,6-dimethyl-3-iodo-4-oxopyridine can be achieved through various synthetic routes. One common method involves the iodination of 2,6-dimethyl-4-oxopyridine using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as acetic acid or dichloromethane under reflux conditions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1,4-Dihydro-2,6-dimethyl-3-iodo-4-oxopyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,6-dimethyl-3-iodo-4-pyridone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the keto group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of 1,4-dihydro-2,6-dimethyl-3-iodo-4-hydroxypyridine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with an amine in the presence of a base can yield 1,4-dihydro-2,6-dimethyl-3-amino-4-oxopyridine.
Aplicaciones Científicas De Investigación
1,4-Dihydro-2,6-dimethyl-3-iodo-4-oxopyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 1,4-Dihydro-2,6-dimethyl-3-iodo-4-oxopyridine involves its interaction with specific molecular targets and pathways. The iodine atom and the keto group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, and its keto group can participate in hydrogen bonding and other interactions with biological molecules.
Comparación Con Compuestos Similares
1,4-Dihydro-2,6-dimethyl-3-iodo-4-oxopyridine can be compared with other similar compounds such as:
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: This compound is used as a hydrogen source in conjugate reduction and organocatalytic reductive amination.
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate: Known for its applications in pharmaceutical research and development.
The uniqueness of this compound lies in its iodine substitution, which imparts distinct reactivity and potential for further functionalization compared to its analogs.
Propiedades
Fórmula molecular |
C7H8INO |
|---|---|
Peso molecular |
249.05 g/mol |
Nombre IUPAC |
3-iodo-2,6-dimethyl-1H-pyridin-4-one |
InChI |
InChI=1S/C7H8INO/c1-4-3-6(10)7(8)5(2)9-4/h3H,1-2H3,(H,9,10) |
Clave InChI |
FBRCAXJPOHETAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=C(N1)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B13450845.png)


![10H-Phenothiazine-2-carbonitrile, 10-[2-methyl-3-(methylamino)propyl]-](/img/structure/B13450860.png)

![(7-hexyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13450871.png)








